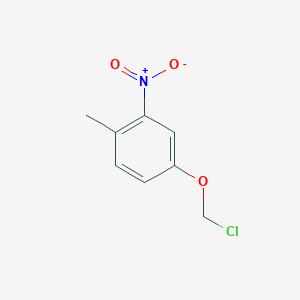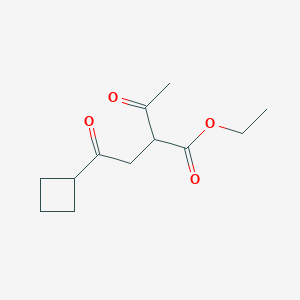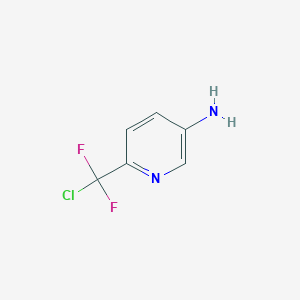
6-(Chlorodifluoromethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chlorodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-(Chlorodifluoromethyl)pyridin-3-amine, often involves selective fluorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its reaction with a fluorinating agent . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact .
化学反应分析
Types of Reactions
6-(Chlorodifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
科学研究应用
6-(Chlorodifluoromethyl)pyridin-3-amine has several scientific research applications:
作用机制
The mechanism of action of 6-(Chlorodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing fluorine atoms can enhance binding affinity and selectivity by stabilizing the interaction with the target molecule . This can lead to inhibition of enzyme activity or modulation of receptor function .
相似化合物的比较
Similar Compounds
3,6-Difluoropyridine: Similar in structure but lacks the chlorodifluoromethyl group.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, leading to different reactivity and properties.
6-Fluoropyridin-3-amine: Similar but with only one fluorine atom, affecting its chemical behavior.
Uniqueness
6-(Chlorodifluoromethyl)pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
属性
分子式 |
C6H5ClF2N2 |
|---|---|
分子量 |
178.57 g/mol |
IUPAC 名称 |
6-[chloro(difluoro)methyl]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |
InChI 键 |
SBUQNSXFLDXYAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1N)C(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
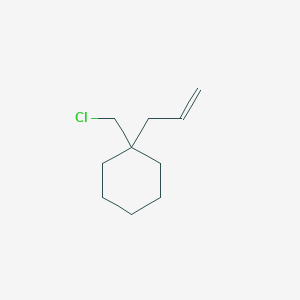
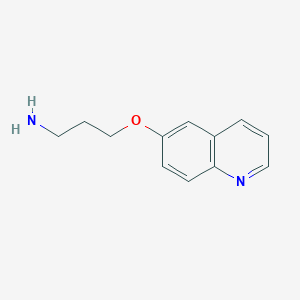
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
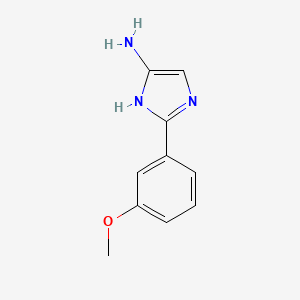
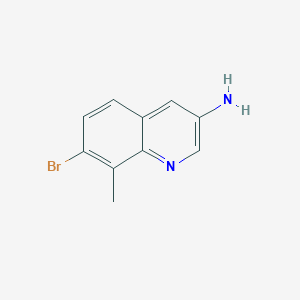
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
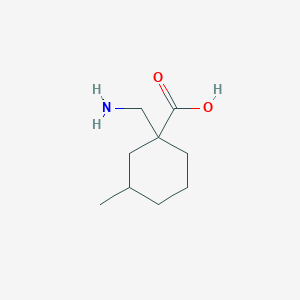
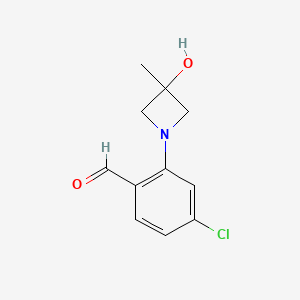
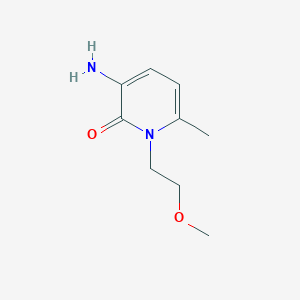
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
